molecular formula C11H21NO3 B14027177 (3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

(3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Cat. No.: B14027177
M. Wt: 215.29 g/mol
InChI Key: ABUPJBWQVITJLQ-RKDXNWHRSA-N
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Description

(3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholine ring, along with a carboxylate functional group

Preparation Methods

The synthesis of (3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3,5-dimethylmorpholine-4-carboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

(3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a ligand in biochemical assays or as a probe in molecular biology studiesAdditionally, in the industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanism of action .

Comparison with Similar Compounds

(3R,5r)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate can be compared with other similar compounds, such as tert-butyl 3,5-dimethylmorpholine-4-carboxylate and tert-butyl 3,5-dimethylmorpholine-4-carboxamide. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The presence of different functional groups or substituents can significantly influence their properties and behavior in various contexts .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R,5R)-3,5-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

ABUPJBWQVITJLQ-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1COC[C@H](N1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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